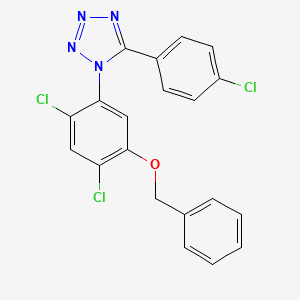

1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-1-(2,4-dichloro-5-phenylmethoxyphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl3N4O/c21-15-8-6-14(7-9-15)20-24-25-26-27(20)18-11-19(17(23)10-16(18)22)28-12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIYMJBSJKKFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=NN=N3)C4=CC=C(C=C4)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:

Formation of the Benzyloxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form 5-(benzyloxy)-2,4-dichlorophenol.

Formation of the Tetrazole Ring: The intermediate is then subjected to a cyclization reaction with sodium azide and a suitable catalyst, such as copper sulfate, to form the tetrazole ring.

Final Coupling Reaction: The tetrazole intermediate is then coupled with 4-chlorobenzyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while substitution of chlorine atoms could yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its structure allows for interactions with various biological targets.

Anticancer Properties

Studies have shown that derivatives of tetraazole compounds can inhibit cancer cell proliferation. Specifically, the presence of chlorinated phenyl groups enhances the compound's ability to engage with cellular targets involved in cancer progression. For instance:

- Case Study : A study demonstrated that similar tetraazole derivatives exhibited cytotoxic effects against several cancer cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The incorporation of halogen atoms (like chlorine) is known to enhance the antimicrobial activity of organic compounds.

- Research Findings : In vitro tests revealed that certain tetraazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting applications in developing new antibiotics .

Applications in Pharmaceuticals

1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole's unique structure positions it well for various pharmaceutical applications:

- Drug Development : The compound serves as a lead structure for synthesizing new drugs targeting specific diseases such as cancer and bacterial infections.

- Structure-Activity Relationship (SAR) Studies : Ongoing research focuses on modifying the compound to optimize its efficacy and reduce toxicity. SAR studies are critical for understanding how structural changes affect biological activity .

Material Science Applications

Beyond pharmaceuticals, this compound may find utility in material science:

- Polymer Chemistry : Tetraazole compounds are being explored for their potential use in creating novel polymers with enhanced thermal stability and mechanical properties.

- Sensors : The unique electronic properties of tetraazoles make them suitable candidates for developing sensors that detect environmental pollutants or biological markers.

Wirkmechanismus

The mechanism of action of 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole: Lacks the benzyloxy group, which may affect its reactivity and biological activity.

1-(5-(Methoxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole: Contains a methoxy group instead of a benzyloxy group, which may influence its chemical properties and applications.

Uniqueness

The presence of the benzyloxy group in 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole makes it unique compared to similar compounds. This group can enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole is a synthetic compound with potential biological activities. Its structure includes multiple aromatic rings and halogen substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C20H13Cl3N4O

- Molecular Weight : 431.71 g/mol

- CAS Number : 338961-47-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The presence of halogen atoms enhances the compound's affinity for target sites.

- Receptor Modulation : The compound may act as a modulator for certain receptors in the central nervous system, potentially influencing neurotransmitter release and uptake.

Biological Activity Data

| Activity | Observation | Reference |

|---|---|---|

| Antimicrobial | Exhibited activity against Gram-positive bacteria. | |

| Anticancer | Induced apoptosis in cancer cell lines. | |

| Anti-inflammatory | Reduced cytokine production in vitro. |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound induced significant apoptosis through the activation of caspase pathways. The compound showed IC50 values in the low micromolar range against breast and colon cancer cells.

Case Study 2: Antimicrobial Properties

Research indicated that the compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membrane integrity.

Pharmacological Potential

The diverse biological activities suggest that this compound could be developed as a lead compound for drug development targeting:

- Cancer therapies

- Antimicrobial agents

- Anti-inflammatory drugs

Q & A

Q. Methodological Answer :

- Reaction Conditions : Use polar aprotic solvents like DMSO with KOH as a base to facilitate nucleophilic substitution. For example, stirring at 40°C for 1.5 hours yielded 74% product in a related tetrazole synthesis .

- Purification : Column chromatography with ethyl acetate/hexane (1:9) resolves regiochemical isomers, as demonstrated in analogous tetrazole syntheses .

- Monitoring : Track reaction progress via TLC and confirm product ratios using -NMR (e.g., 4a:5a = 1:1.2 in a similar system) .

Q. Methodological Answer :

- Steric/Electronic Control : Substituents on the phenyl rings (e.g., electron-withdrawing Cl groups) influence reaction pathways. For example, 2,4-dichlorophenyl groups direct regioselectivity via steric hindrance .

- Catalytic Modulation : Acidic conditions (e.g., glacial acetic acid) promote cyclization in related triazole-thiadiazole hybrids, which may apply to tetrazole systems .

- Validation : Use -NMR and X-ray crystallography (where feasible) to confirm regiochemistry, as seen in analogous benzothiazole derivatives .

Basic: What spectroscopic techniques are critical for characterizing this tetrazole derivative?

Q. Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., -OH at 3413 cm, >C=N at 1625 cm) .

- -NMR : Assign aromatic protons (δ 7.96–8.43 ppm for dichlorophenyl) and tetrazole NH (δ 8.66 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Advanced: How can computational methods predict biological activity?

Q. Methodological Answer :

- Molecular Docking : Use crystal structures of related compounds (e.g., {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone, PDB ID: 2LK) to model interactions with target proteins .

- QSAR Modeling : Correlate substituent effects (e.g., Cl, benzyloxy) with bioactivity data from similar triazole-thiadiazoles .

Basic: What stability considerations are relevant for this compound?

Q. Methodological Answer :

- Storage : Protect from light and moisture; store at -20°C in inert solvents (e.g., DMSO).

- Degradation : Monitor hydrolytic stability under acidic/basic conditions, as seen in related oxadiazolinones .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

- Assay Standardization : Compare IC values under consistent conditions (e.g., pH, temperature).

- Structural Analogues : Cross-reference activity of derivatives (e.g., 4-amino-1,2,4-triazole-3-thiols) to identify SAR trends .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies .

Basic: What synthetic routes avoid byproduct formation?

Q. Methodological Answer :

- Stepwise Synthesis : Isolate intermediates (e.g., 4-amino-triazoles) before cyclization to minimize side reactions .

- Microwave Assistance : Reduce reaction times (e.g., 1 hour vs. 18 hours in traditional reflux) for higher purity, as shown in benzo-oxazinone syntheses .

Advanced: How to design derivatives for enhanced pharmacokinetics?

Q. Methodological Answer :

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility, as in ethyl 6-oxohexanoate derivatives .

- Metabolic Profiling : Use LC-MS to identify metabolites of chlorophenyl-containing analogues .

Basic: What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.